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Compound of Interest

Compound Name: Metopon hydrochloride

Cat. No.: B092516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Metopon hydrochloride, a semi-synthetic opioid analgesic, represents a significant scaffold in

the ongoing quest for potent pain relievers with improved safety profiles. As a derivative of

hydromorphone, its unique structural modifications provide a compelling case study in the

principles of medicinal chemistry and opioid pharmacology. This technical guide delves into the

core structure-activity relationships (SAR) of Metopon and its analogs, offering a

comprehensive overview of the key molecular determinants for its biological activity. By

examining the interplay between chemical structure and pharmacological effect, this document

aims to provide researchers and drug development professionals with a detailed understanding

of the critical features governing the efficacy and selectivity of this class of compounds.

Core Structure and Key Pharmacological Features
Metopon (5-methylhydromorphone) is a morphinan derivative characterized by a pentacyclic

structure.[1] Its analgesic properties are primarily mediated through its activity as an agonist at

the µ-opioid receptor (MOR).[1] A key distinguishing feature of Metopon compared to morphine

is its reportedly reduced propensity to cause sedation, nausea, and respiratory depression,

alongside a slower development of tolerance.[1]

The fundamental SAR of the morphinan scaffold dictates that specific structural elements are

crucial for opioid receptor interaction. These include the phenolic hydroxyl group at C3, the

protonated nitrogen atom at N17, and the stereochemistry of the molecule.[2] Modifications to
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this core structure, particularly at the C5 and C14 positions, have been extensively explored to

modulate the pharmacological profile of Metopon and its analogs.

Structure-Activity Relationship Analysis
The exploration of Metopon's SAR has largely focused on substitutions at the C5 and C14

positions of the morphinan skeleton. These modifications have been shown to significantly

influence binding affinity at opioid receptors and in vivo analgesic potency.

The Significance of the 5-Methyl Group
The introduction of a methyl group at the C5 position is the defining structural feature of

Metopon. This modification has been shown to have a nuanced effect on its pharmacological

profile. While the 5-methyl group can sometimes lead to a decrease in antinociceptive potency

compared to its non-methylated counterparts, it does not significantly impact in vitro biological

activities.[3] The presence of this group is thought to contribute to the improved side-effect

profile observed with Metopon.[1]

Impact of Substitutions at the 14-Position
The C14 position of the morphinan ring has proven to be a critical locus for modulating the

activity of Metopon analogs. Introduction of various alkoxy and other substituents at this

position has led to the development of compounds with remarkably high potency.

The synthesis and evaluation of 14-alkoxy substituted morphinan-6-ones have been a fruitful

area of research.[3][4] These modifications have a profound impact on the interaction with

opioid receptors.[3] For instance, the introduction of a 14-phenylpropoxy group in 14-

methoxymetopon resulted in 14-phenylpropoxymetopon (PPOM), a compound with

exceptionally high analgesic potency, surpassing that of etorphine.[1][5]

The nature and length of the substituent at position 14 are critical determinants of opioid

receptor binding affinity.[3] Many of these 14-alkoxy analogs exhibit subnanomolar binding

affinities for the µ-opioid receptor and act as potent agonists.[3]

Quantitative Structure-Activity Relationship Data
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The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo analgesic

potencies (ED50) for Metopon and a selection of its key analogs. This data provides a

quantitative basis for understanding the SAR of this class of compounds.

Compo
und

R5 R14

µ-
Opioid
Recepto
r Ki
(nM)

δ-
Opioid
Recepto
r Ki
(nM)

κ-
Opioid
Recepto
r Ki
(nM)

Analges
ic
Potency
(ED50,
mg/kg,
s.c., tail-
flick)

Referen
ce

Metopon CH3 H <5
Lower

Affinity

Lower

Affinity

2.0

(nmol,

i.c.v.)

[6]

14-

Methoxy

metopon

CH3 OCH3
High

Affinity

Lower

Affinity

Lower

Affinity

High

Potency
[3]

14-

Phenylpr

opoxyme

topon

(PPOM)

CH3
O(CH2)3

Ph

High

Affinity

High

Affinity

High

Affinity

Extremel

y High

Potency

[1]

Morphine H H

0.83

(nmol,

i.c.v.)

- -

0.83

(nmol,

i.c.v.)

[6]

Note: This table is a representative summary. For more detailed data, please refer to the cited

literature.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly cited

in the SAR studies of Metopon and its analogs.
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Opioid Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for different opioid

receptors.

Protocol:

Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a cold buffer

(e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell

membranes, which are subsequently washed and resuspended in the assay buffer.

Competition Binding: The membrane preparation is incubated with a radiolabeled ligand that

specifically binds to the opioid receptor of interest (e.g., [3H]DAMGO for the µ-opioid

receptor) at a fixed concentration.

Incubation: A range of concentrations of the test compound (e.g., Metopon or its analogs) are

added to compete with the radioligand for binding to the receptors.

Separation: After incubation (e.g., 60 minutes at 25°C), the bound and free radioligand are

separated by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

Mouse Warm-Water Tail-Flick Assay
This in vivo assay is a common method to assess the analgesic (antinociceptive) effect of a

compound.

Protocol:

Animal Acclimatization: Mice are allowed to acclimatize to the testing environment.
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Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion

of the mouse's tail in a warm water bath (typically 52-55°C). The time taken for the mouse to

flick its tail out of the water is recorded. A cut-off time is set to prevent tissue damage.

Compound Administration: The test compound is administered to the mice, typically via

subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.

Post-Treatment Latency: At specific time points after compound administration, the tail-flick

latency is measured again.

Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency compared

to the baseline. The dose of the compound that produces a 50% maximal possible effect

(ED50) is calculated.

[35S]GTPγS Functional Assay
This in vitro functional assay measures the ability of a compound to activate G-protein coupled

receptors, such as the µ-opioid receptor.

Protocol:

Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing

the opioid receptor of interest are prepared.

Assay Components: The membranes are incubated with the test compound, GDP, and the

non-hydrolyzable GTP analog, [35S]GTPγS.

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP

on the Gα subunit of the G-protein. The binding of [35S]GTPγS is therefore a measure of

receptor activation.

Separation and Quantification: The reaction is terminated, and the bound [35S]GTPγS is

separated from the unbound nucleotide, typically by filtration. The amount of bound

radioactivity is quantified.

Data Analysis: The concentration of the agonist that produces 50% of the maximal

stimulation (EC50) and the maximal effect (Emax) are determined.
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Signaling Pathways and Experimental Workflows
The biological effects of Metopon hydrochloride are initiated by its binding to and activation of

the µ-opioid receptor, which triggers a cascade of intracellular signaling events. A typical SAR

study for a novel opioid compound involves a systematic workflow from chemical synthesis to

in vivo evaluation.

Figure 1: µ-Opioid Receptor Signaling Pathway
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Caption: µ-Opioid Receptor Signaling Pathway Activated by Metopon.
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Figure 2: Experimental Workflow for Opioid SAR Studies
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Caption: A Typical Experimental Workflow for Opioid SAR Studies.
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Conclusion
The structure-activity relationship of Metopon hydrochloride and its analogs provides a

compelling illustration of how targeted chemical modifications can profoundly influence

pharmacological activity. The C5 and C14 positions have been identified as key hotspots for

tuning the potency and selectivity of these morphinan-based opioids. The data presented in this

guide underscore the importance of a multi-faceted approach, integrating chemical synthesis,

in vitro pharmacology, and in vivo assessment, to advance the development of novel

analgesics. A thorough understanding of the SAR of Metopon and its derivatives will continue

to inform the rational design of future pain therapeutics with enhanced efficacy and improved

safety profiles.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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